molecular formula C8H7NO B13104820 3-Ethynyl-2-methylpyridin-4-ol

3-Ethynyl-2-methylpyridin-4-ol

Cat. No.: B13104820
M. Wt: 133.15 g/mol
InChI Key: VJFCZYQPKRGGSF-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylpyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the third position, a methyl group at the second position, and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-methylpyridin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynyl-benzonic acid methyl ester with hydrazine hydrate in methanol, followed by filtration and air-drying to obtain 3-ethynyl-benzoylhydrazine . This intermediate can then be further reacted under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methylpyridin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, alkenes, alkanes, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethynyl-2-methylpyridin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Its ethynyl group can also undergo cycloaddition reactions, forming new ring structures. These interactions are facilitated by the electron-rich nature of the pyridine ring and the presence of the hydroxyl group, which can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethynyl-2-methylpyridin-4-ol include:

Uniqueness

This compound is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for forming new ring structures through cycloaddition reactions. This makes it a valuable compound for the synthesis of novel heterocyclic compounds and advanced materials.

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

3-ethynyl-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C8H7NO/c1-3-7-6(2)9-5-4-8(7)10/h1,4-5H,2H3,(H,9,10)

InChI Key

VJFCZYQPKRGGSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)C#C

Origin of Product

United States

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